Acetyl octapeptide-1

μ-Opioid Receptor Radioligand Binding Somatostatin Analog

A selective μ-opioid receptor antagonist with blood-brain barrier permeability, distinguished by minimal somatostatin receptor affinity and lacking non-opioid agonist activity. Unlike standard somatostatin analogs or CTOP, it provides clean μ-opioid blockade for in vitro signaling assays, in vivo behavioral studies, and central nervous system pain and addiction research. Essential for discerning opioid-specific pathways.

Molecular Formula C51H69N13O11S2
Molecular Weight 1104.3 g/mol
Cat. No. B10773766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl octapeptide-1
Molecular FormulaC51H69N13O11S2
Molecular Weight1104.3 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O
InChIInChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35?,36?,37-,38+,39+,40?,41?/m1/s1
InChIKeyOFMQLVRLOGHAJI-YSHNRFCISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2 (CTAP) Procurement Guide: Potent and Selective μ-Opioid Receptor Antagonist


H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2, commonly referred to as CTAP, is a synthetic cyclic octapeptide and a conformationally constrained analog of somatostatin. It functions as a potent, highly selective, and blood-brain barrier (BBB) penetrant antagonist of the μ-opioid receptor . The compound is characterized by a disulfide bridge between Cys2 and Pen7, which imparts conformational rigidity essential for its receptor selectivity [1]. CTAP is distinguished from other somatostatin analogs by its poor affinity for somatostatin receptors (IC50 = 14.3 μM), instead exhibiting high potency and exceptional selectivity for μ-opioid receptors over δ-opioid and somatostatin receptors, making it a critical tool for dissecting opioid receptor pharmacology .

Why Substituting H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2 with Other Somatostatin Analogs Compromises μ-Opioid Selectivity


Generic substitution of CTAP with other somatostatin analogs or opioid antagonists is not feasible due to its unique receptor selectivity profile and functional characteristics. While many somatostatin analogs (e.g., octreotide, lanreotide, pasireotide) are designed as high-affinity agonists for somatostatin receptor subtypes, CTAP is a poor antagonist of somatostatin receptors (IC50 = 14.3 μM) and instead exhibits high affinity and selectivity for the μ-opioid receptor (IC50 = 3.5 nM) . Crucially, CTAP is differentiated from its close structural analog CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) by a single amino acid substitution (Arg for Orn). This substitution eliminates the non-opioid, somatostatin-like agonist activity observed with CTOP (EC50 = 560 nM for K+ conductance), thereby providing a clean, selective μ-opioid receptor antagonist profile [1]. Therefore, substituting CTAP with a generic somatostatin analog or even a closely related peptide like CTOP would introduce confounding off-target effects, invalidating experiments designed to probe μ-opioid receptor function.

Quantitative Differentiation Evidence for H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2 (CTAP)


μ-Opioid Receptor Binding Affinity: CTAP vs. Endogenous Hormone Somatostatin

CTAP exhibits exceptionally high affinity for the μ-opioid receptor, with an IC50 of 3.5 nM in a rat brain binding assay using [3H]naloxone as the radioligand. This potency is 7,800-fold greater than that of the endogenous hormone somatostatin [1]. The data confirm that the compound's conformational constraint and amino acid substitutions are optimized for μ-opioid receptor interaction, not somatostatin receptor binding.

μ-Opioid Receptor Radioligand Binding Somatostatin Analog

Receptor Selectivity: μ-Opioid vs. δ-Opioid vs. Somatostatin Receptors

CTAP demonstrates exceptional selectivity for the μ-opioid receptor. Its IC50 for the δ-opioid receptor is 4,500 nM, and for the somatostatin receptor is 14.3 μM (14,300 nM). This translates to a >1,200-fold selectivity for μ-opioid receptors over both δ-opioid and somatostatin receptors .

Receptor Selectivity δ-Opioid Receptor Somatostatin Receptor Off-Target Effects

Functional Selectivity: Absence of Non-Opioid Agonist Activity vs. CTOP

In electrophysiological studies on rat locus ceruleus neurons, the structural analog CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) produced a K+ current with an EC50 of 560 nM, an effect not blocked by naloxone, indicating non-opioid agonist activity. In contrast, CTAP produced no K+ current at concentrations up to 1 μM and only a small current at 10 μM. CTAP functioned as a pure μ-opioid receptor antagonist, with an equilibrium dissociation constant (Kd) of 4 nM determined by Schild analysis [1].

Functional Assay Electrophysiology K+ Conductance CTOP

In Vivo Selectivity: Dose-Dependent Antagonism of μ-Agonist Effects

In a standard 55°C warm-water tail-withdrawal antinociception assay in rats, CTAP (0.01 to 10.0 μg, ICV) produced dose-dependent antagonism of the μ-agonists morphine and DAMGO. Critically, CTAP did not antagonize the antinociceptive effects of κ-agonists (spiradoline, U69,593) or the δ-agonist DPDPE at 50°C, confirming its high in vivo selectivity for μ-opioid receptors [1].

In Vivo Pharmacology Antinociception Tail-Withdrawal Assay Behavioral Pharmacology

Blood-Brain Barrier Penetration: Pharmacokinetic Differentiation

CTAP is characterized as a brain-penetrant peptide, a property that distinguishes it from many peptidic antagonists which exhibit poor central nervous system (CNS) bioavailability. While detailed pharmacokinetic parameters are not available from the search results, multiple authoritative sources confirm its ability to cross the blood-brain barrier (BBB) and exert its antagonist effects in the CNS . This is a critical differentiation point for in vivo studies where central μ-opioid receptor blockade is required.

Blood-Brain Barrier Pharmacokinetics Bioavailability In Vivo Tool

Optimal Scientific and Preclinical Application Scenarios for H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2 (CTAP)


Dissecting μ-Opioid Receptor Function in Electrophysiological and Signaling Studies

CTAP's potent μ-opioid receptor antagonism (IC50 = 3.5 nM) and lack of non-opioid agonist activity, as demonstrated in rat locus ceruleus neuron recordings, make it an ideal tool for in vitro electrophysiology and cell signaling assays. Researchers can use CTAP to confirm the specific involvement of μ-opioid receptors in observed ion channel modulation, cAMP inhibition, or other downstream signaling events, without the confounding influence of somatostatin receptor activation or non-specific K+ conductance changes [1]. This is particularly critical when studying endogenous opioid signaling pathways or characterizing novel μ-opioid receptor ligands.

Validating μ-Opioid Specificity in In Vivo Behavioral Pharmacology Models

CTAP is the antagonist of choice for in vivo studies requiring selective μ-opioid receptor blockade. Its proven in vivo selectivity, as shown in the warm-water tail-withdrawal assay where it antagonized μ-agonists (morphine, DAMGO) but not κ- or δ-agonists, ensures that observed behavioral effects can be confidently attributed to μ-opioid receptor activity [2]. This makes CTAP invaluable for research into pain mechanisms, opioid reward and addiction, and the development of novel analgesics with reduced side effect profiles.

Investigating Central Nervous System μ-Opioid Mechanisms with a Brain-Penetrant Antagonist

For studies targeting centrally mediated μ-opioid receptor functions—such as those involving analgesia, mood regulation, or neuroendocrine control—CTAP's blood-brain barrier permeability is a key advantage . It allows for systemic administration in animal models, simplifying experimental protocols and providing a more physiologically relevant assessment of μ-opioid receptor contributions compared to peripherally restricted antagonists or invasive CNS delivery methods. This is particularly relevant for research into opiate overdose reversal, addiction neurobiology, and central pain processing [3].

A Critical Negative Control for Somatostatin Analog Studies

Given its origin as a somatostatin analog but its demonstrated poor affinity for somatostatin receptors (IC50 = 14.3 μM) , CTAP serves as a powerful negative control tool. In experiments investigating the effects of somatostatin or its agonists (e.g., octreotide, lanreotide), CTAP can be used to rule out the possibility that observed effects are mediated by cross-reactivity at μ-opioid receptors. This is a crucial application for ensuring the validity and specificity of findings in somatostatin receptor pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetyl octapeptide-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.